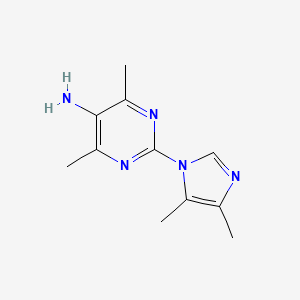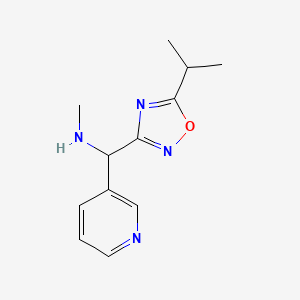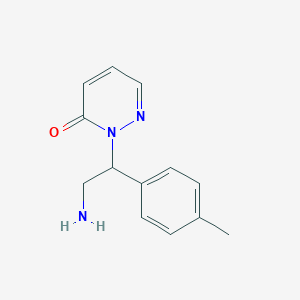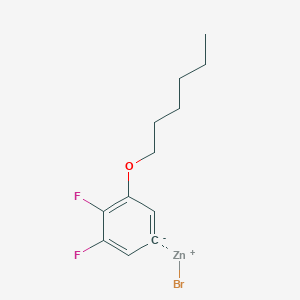![molecular formula C13H17N3O B14879539 (6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyrazolopyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the assembly of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of functional groups to alcohols or amines using reducing agents.
Substitution: Replacement of specific functional groups with other substituents using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-isopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C13H17N3O/c1-8(2)16-13-11(6-14-16)10(7-17)5-12(15-13)9-3-4-9/h5-6,8-9,17H,3-4,7H2,1-2H3 |
Clé InChI |
PAEVAEDDPLGVCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-EthylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14879469.png)



![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)





![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)

